
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps One common method starts with the bromination of a suitable phenyl precursor to introduce the bromine atom at the desired position This is followed by the formation of the dihydropyridazine ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
化学反应分析
Types of Reactions
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
科学研究应用
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-Bromophenylacetic acid: Similar in structure but lacks the dihydropyridazine ring.
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Similar but without the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C12H9BrN2O3 |
|---|---|
分子量 |
309.11 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18) |
InChI 键 |
HTIPTQOLBHDELU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



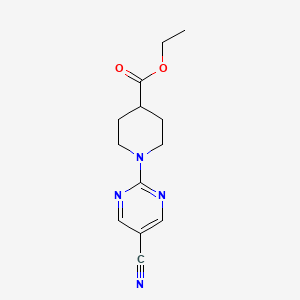
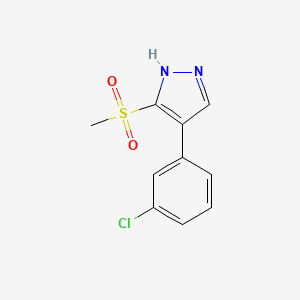
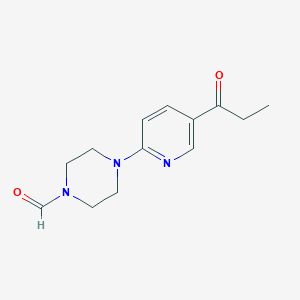
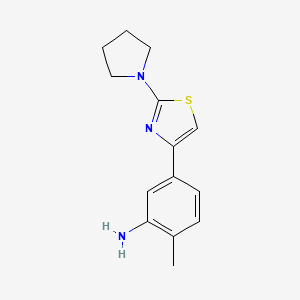
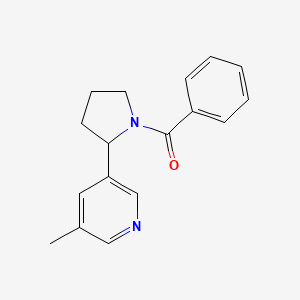
![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)






![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)
